N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide
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Overview
Description
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide is a complex organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The structure of this compound includes a chromen-4-one core, which is a fused ring system containing a benzene ring and a pyrone ring, substituted with an ethoxyphenyl group and a methylbenzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-4-one core through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine. This reaction forms the intermediate 4-oxo-4H-chromen-2-carboxylic acid ethyl ester, which is then subjected to further functionalization.
The next step involves the introduction of the ethoxyphenyl group through a nucleophilic substitution reaction. This can be achieved by reacting the chromen-4-one intermediate with 4-ethoxyphenylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions. The final step is the amidation reaction, where the ethoxyphenyl-substituted chromen-4-one is reacted with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of automated systems for precise control of reaction conditions. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the carbonyl group in the chromen-4-one core to a hydroxyl group, forming chromanol derivatives.
Substitution: The ethoxyphenyl and methylbenzamide groups can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used under mild conditions.
Substitution: Electrophilic substitution reactions may involve reagents such as bromine (Br2) or sulfuric acid (H2SO4), while nucleophilic substitution reactions may use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Chromanol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It exhibits various biological activities, such as anti-inflammatory, antioxidant, and anticancer properties, making it a valuable compound for drug discovery and development.
Medicine: The compound is investigated for its potential therapeutic effects in treating diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry: It is used in the development of materials with specific properties, such as fluorescence and photostability, for applications in sensors and imaging technologies.
Mechanism of Action
The mechanism of action of N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, it can modulate the activity of signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which plays a key role in regulating immune responses and cell survival.
Comparison with Similar Compounds
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide can be compared with other chromen-4-one derivatives, such as:
N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide: Similar structure but with a methoxy group instead of an ethoxy group, which may affect its biological activity and solubility.
N-[2-(4-hydroxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide: Contains a hydroxy group, which can enhance its antioxidant properties.
N-[2-(4-chlorophenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide: The presence of a chlorine atom can increase its lipophilicity and potentially its bioavailability.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities compared to its analogs.
Properties
IUPAC Name |
N-[2-(4-ethoxyphenyl)-4-oxochromen-6-yl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c1-3-29-19-11-8-17(9-12-19)24-15-22(27)21-14-18(10-13-23(21)30-24)26-25(28)20-7-5-4-6-16(20)2/h4-15H,3H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDRZLCTKLWWBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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